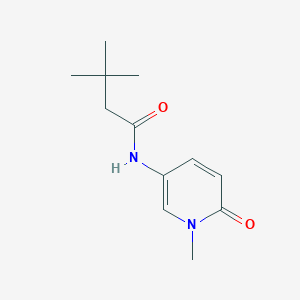
3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and was found to have anti-tumor effects in preclinical studies. Since then, there has been extensive research on DMXAA, including its synthesis, mechanism of action, and potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. In addition, 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to have a number of biochemical and physiological effects. In animal models, 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma. In addition, 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to have anti-tumor effects in a variety of cancer cell lines, which makes it a promising candidate for further research.
One limitation of using 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide in lab experiments is that it has not yet been approved for clinical use in humans. In addition, 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to have toxic effects in some animal models, which could limit its potential use in cancer treatment.
Orientations Futures
There are several future directions for research on 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the development of new formulations of 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide that can enhance its anti-tumor effects and reduce its toxic effects.
In addition, there is ongoing research on the use of 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. Its mechanism of action is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to have anti-tumor effects in a variety of cancer cell lines, and there is ongoing research on its potential use in combination with other cancer treatments. While there are limitations to its use in lab experiments, 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide remains a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide involves several steps, including the reaction of 3,4-dimethylpyridine-2,5-dione with butylamine to form N-butyl-3,4-dimethylpyridine-2,5-dione. This compound is then reacted with methyl iodide to form N-butyl-3,4-dimethylpyridine-2,5-dione methyl iodide. The final step involves the reaction of N-butyl-3,4-dimethylpyridine-2,5-dione methyl iodide with hydroxylamine to form 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide.
Applications De Recherche Scientifique
3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has anti-tumor effects in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide has been shown to enhance the effects of chemotherapy and radiation therapy in animal models.
Propriétés
IUPAC Name |
3,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)7-10(15)13-9-5-6-11(16)14(4)8-9/h5-6,8H,7H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLFENORCSXYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(C(=O)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

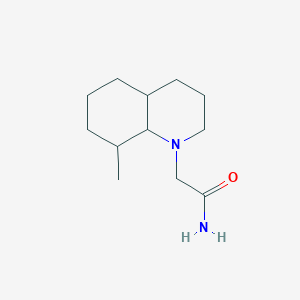
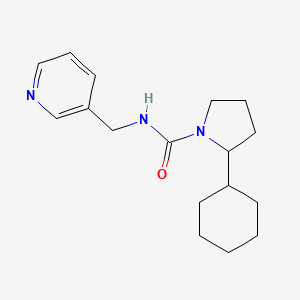
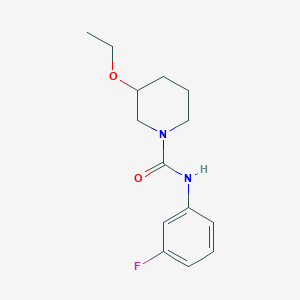

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
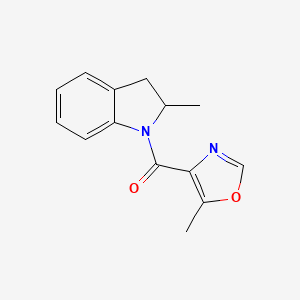
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
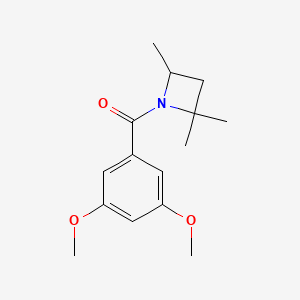
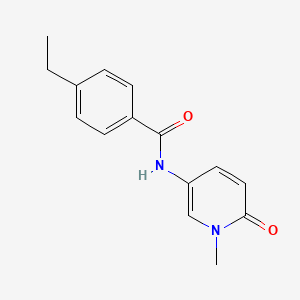
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)